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Abstract

Tazarotene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of
psoriasis, acne vulgaris, and photoaging. Its therapeutic efficacy is intrinsically linked to its
unique molecular architecture, characterized by a thiochromane moiety linked to a nicotinic
acid ester via an acetylenic bond. This technical guide provides a comprehensive overview of
the primary synthetic pathways for tazarotene, detailing the starting materials, key chemical
transformations, and experimental protocols. The information is presented to support research,
development, and optimization of tazarotene synthesis.

Introduction

Tazarotene (ethyl 6-[2-(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate) is a prodrug that is
rapidly converted in vivo to its active metabolite, tazarotenic acid. This active form exhibits
selective affinity for retinoic acid receptors (RARS), particularly RAR[3 and RARy, modulating
gene expression to control cell proliferation and differentiation.[1] The synthesis of this
acetylenic retinoid has evolved, with newer methods offering improved efficiency and safety
profiles over earlier approaches. This document outlines two principal synthetic routes, with a
focus on a more recent and advantageous pathway involving an S-oxide intermediate.

Retrosynthetic Analysis
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The core structure of tazarotene can be disconnected at the acetylenic C-C bond, suggesting
a Sonogashira cross-coupling reaction as the key bond-forming step. This retrosynthetic

approach identifies two primary building blocks: a substituted thiochromane entity and a
pyridine derivative.

Diagram of Retrosynthetic Analysis of Tazarotene
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Caption: Retrosynthetic analysis of Tazarotene.
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Synthetic Pathways
Pathway 1: The Original Approach via 4,4-Dimethyl-6-
acetylthiochromane

One of the earlier and widely recognized synthetic routes to tazarotene commences with the
formation of the thiochromane ring system.[1]

Diagram of Tazarotene Synthesis Pathway 1
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Caption: Original synthetic pathway to Tazarotene.

The key steps in this pathway are:
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» Alkylation: Thiophenol is alkylated with dimethylallyl bromide to form a thioether.[1]

» Friedel-Crafts Cyclization: The thioether undergoes an intramolecular cyclization to yield the
thiopyran ring system.[1]

e Acylation: The thiopyran is acylated with acetyl chloride to introduce a methyl ketone group.

[1]

o Formation of Acetylene: The methyl ketone is converted to its enol phosphate, which then
eliminates diethyl phosphite to form the terminal acetylene, 4,4-dimethyl-6-
ethynylthiochromane.[1]

» Sonogashira Coupling: The final step involves a palladium-catalyzed Sonogashira coupling
between the synthesized acetylene and ethyl 6-chloronicotinate to afford tazarotene.[1]

Pathway 2: An Improved Synthesis via an S-Oxide
Intermediate

A more recent and efficient synthesis of tazarotene has been developed to circumvent some of
the challenges of the original route. This pathway utilizes a highly crystalline S-oxide
intermediate, which facilitates purification and improves yields.[2][3]

Diagram of Tazarotene Synthesis Pathway 2
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Caption: Improved Tazarotene synthesis via an S-oxide.

The key transformations in this improved pathway include:

» Formation of the S-Oxide Intermediate: The synthesis begins with the preparation of 4,4-
dimethyl-6-bromothiochromane-S-oxide from 4-bromothiophenol and 3,3-dimethyl-allyl
bromide.[2][3]
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o Palladium-Catalyzed Coupling: This key intermediate undergoes a palladium-catalyzed
coupling reaction with 2-methyl-3-butyn-2-ol.[2][3]

e Elimination: The resulting adduct is treated with a base to eliminate acetone and form 4,4-
dimethyl-6-ethynylthiochromane-S-oxide.[2]

» Sonogashira Coupling: A Sonogashira coupling with ethyl 6-chloronicotinate yields the highly
crystalline tazarotene-S-oxide.[2][3] The crystallinity of this intermediate is a significant

advantage, allowing for easy purification.[2]

o Deoxygenation: The final step is the deoxygenation of the S-oxide to afford tazarotene.[2][3]

Starting Materials

The following table summarizes the key starting materials for the synthesis of tazarotene.
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Pathway Starting Material Function

Source of the thioether and
1 Thiophenol sulfur for the thiochromane

ring.[1]

Provides the carbon framework

for the dimethyl-substituted

1 Dimethylallyl bromide ) )
portion of the thiochromane
ring.[1]
) Acylating agent to introduce
1 Acetyl chloride ) ]
the ketone functionality.[1]
] Used to form the enol
1 Diethyl chlorophosphate ) ]
phosphate intermediate.[1]
o Provides the nicotinic acid
1&2 Ethyl 6-chloronicotinate )
ester moiety.[1][2][3]
A key building block for the
2 4-Bromothiophenol brominated thiochromane
intermediate.[2][3]
) ] Source of the dimethylallyl
2 3,3-Dimethyl-allyl bromide
group.[2][3]
A protected form of acetylene
2 2-Methyl-3-butyn-2-ol used in the coupling reaction.

[2](3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of
tazarotene via the S-oxide pathway.

Preparation of 4,4-dimethyl-6-(3-hydroxy-3-methyl-but-1-
ynyl)-thiochromane-S-oxide (Adduct 7)
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Procedure: In a suitable reaction vessel, 4,4-dimethyl-6-bromothiochromane-S-oxide (7.94 g,
29.0 mmol) is dissolved in dimethoxyethane (120 ml). To this solution, water (55 ml),
potassium carbonate (10.01 g, 72.45 mmol), copper(l) iodide (0.22 g, 1.16 mmol),
triphenylphosphine (0.60 g, 2.32 mmol), and 10% (w/w) palladium on carbon (0.62 g, 0.58
mmol) are added successively. The mixture is stirred for 30 minutes at room temperature. 2-
Methyl-3-butyn-2-ol (7.1 ml, 72.45 mmol) is then added, and the reaction mixture is heated at
80°C for 5 hours. After cooling, the mixture is filtered through Celite, diluted with water (400
ml), and extracted with ethyl acetate (2 x 300 ml).[2][3]

Preparation of 4,4-dimethyl-6-ethynylthiochromane-S-
oxide (8)

Procedure: Adduct (7) (32.86 g, 119.1 mmol) is dissolved in toluene (400 ml). 60% sodium
hydride (400 mg, 16.7 mmol) is added in small portions with stirring. The reaction mixture is
heated to 110°C for 1 hour, during which a toluene/acetone mixture is distilled off (200 ml).
After cooling, the mixture is concentrated in vacuo, taken up with ether (400 ml), and washed
with 1M potassium carbonate solution, water, and saturated sodium chloride solution. The
organic phase is dried, filtered, and concentrated to yield the desired product.[2]

Yield: 21.7 g (84%).[2]

Preparation of Tazarotene-S-oxide (4)

Procedure: A solution of 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) (21.7 g, 99.54
mmol), ethyl 6-chloronicotinate (3) (21.24 g, 114.5 mmol), and triethylamine (60 ml) in N,N-
dimethylformamide (400 ml) is prepared. To this, copper(l) iodide (2.37 g, 12.44 mmol) and
bis(triphenylphosphine)palladium(ll) dichloride (5.93 g, 8.46 mmol) are added under a
nitrogen atmosphere. The reaction mixture is heated at 50°C with stirring for 3 hours. After
cooling, the mixture is diluted with ethyl acetate (600 ml) and washed with water. The

aqueous phases are re-extracted with ethyl acetate (2 x 200 ml).[3]

* Yield: 80-85% as a crystalline solid after purification.[2]

Preparation of Tazarotene (1) from Tazarotene-S-oxide

(4)
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e Procedure: Tazarotene-S-oxide (4) (29.0 g, 79.0 mmol) is dissolved in N,N-
dimethylformamide (500 ml) and cooled to -20°C. Phosphorus trichloride (6.9 ml, 79.0 mmol)
is added, and the mixture is stirred for 1 hour. The reaction is then diluted with ethyl acetate
(400 ml) and washed with a saturated sodium chloride solution and water. The organic phase
is dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting solid is
purified by column chromatography and crystallized from hexane.[2]

e Yield: 16.4 g (59%).[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the improved

synthesis of tazarotene.

] Starting )
Reaction Step ) Product Yield (%) Reference
Material
4,4-dimethyl-6-
Elimination Adduct (7) ethynylthiochrom 84 [2]
ane-S-oxide (8)
) 4,4-dimethyl-6-
Sonogashira . Tazarotene-S-
i ethynylthiochrom ) 80-85 [2]
Coupling oxide (4)

ane-S-oxide (8)

] Tazarotene-S-
Deoxygenation ) Tazarotene (1) 59 [2]
oxide (4)

Conclusion

The synthesis of tazarotene has been significantly refined since its inception. The pathway
proceeding through a crystalline S-oxide intermediate offers notable advantages in terms of
purification and overall efficiency. This technical guide provides researchers and drug
development professionals with a detailed understanding of the synthetic strategies for
tazarotene, including actionable experimental protocols and quantitative data. Further
research may focus on the development of even more streamlined and environmentally benign
synthetic routes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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